molecular formula C14H30S B1346894 Heptane, 1,1'-thiobis- CAS No. 629-65-2

Heptane, 1,1'-thiobis-

Cat. No. B1346894
CAS RN: 629-65-2
M. Wt: 230.46 g/mol
InChI Key: LEMIDOZYVQXGLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Heptane, 1,1’-thiobis- is a colorless liquid with a faint odor1. It belongs to the family of alkane thiols and is also known as 1,1’-thiobisheptane or thiobis(n-heptane)1. The molecular formula is C14H30S and the molecular weight is 230.4532.



Synthesis Analysis

Heptane, 1,1’-thiobis- was first synthesized in the 1930s1. However, detailed information about its synthesis process is not readily available from the search results.



Molecular Structure Analysis

The molecular structure of Heptane, 1,1’-thiobis- consists of 14 carbon atoms, 30 hydrogen atoms, and 1 sulfur atom2. The IUPAC Standard InChIKey is LEMIDOZYVQXGLI-UHFFFAOYSA-N2.



Chemical Reactions Analysis

Specific chemical reactions involving Heptane, 1,1’-thiobis- are not available from the search results. However, a review of mechanistic and mathematical modeling of n-heptane and cyclohexane pyrolysis suggests that secondary reactions of alpha higher olefins and di-olefins play very important roles in the pyrolysis reactions3.



Physical And Chemical Properties Analysis

Heptane, 1,1’-thiobis- is a colorless liquid1. The molecular weight is 230.4532. More detailed physical and chemical properties are not available from the search results.


Scientific Research Applications

Chemical Vapor Deposition and Thin Film Preparation

  • Heptane is utilized as a solvent in chemical vapor deposition processes. It's been proposed as a new solvent for liquid source chemical vapor deposition (LSCVD) and liquid source mist chemical vapor deposition (LSMCVD) to replace tetrahydrofuran (THF). Heptane's narrower explosive limit range and lack of self-explosive characteristics, unlike THF, make it a safer option. It has been effectively used in preparing PbTiO3 thin films, demonstrating its potential in thin film technology (Wakiya et al., 1999).

Organic Chemistry and Structural Analysis

  • In the field of organic chemistry, heptane derivatives like N-thiobenzoyl-7-azabicyclo[2.2.1]heptane have been studied for their structural properties. X-ray crystallographic analysis has shown significant nonplanarity in these compounds, with the planarity of the thioamide dependent on the electronic nature of the substituent (Hori et al., 2008).

Medicinal Chemistry Building Blocks

  • In medicinal chemistry, thiomorpholine and its dioxide derivatives, which include heptane analogs, are significant building blocks. Analogues containing bridged bicyclic thiomorpholines, such as 3-Thia-6-azabicyclo[3.1.1]heptane, have shown interesting biological profiles, indicating their potential in drug development (Walker & Rogier, 2013).

Coordination Chemistry

  • Heptane-based compounds like spirocyclic sulfur and selenium ligands have been used in coordination chemistry involving transition metal centers. These compounds have been characterized and applied in forming coordination products with metals like copper, cobalt, and nickel, highlighting their importance in the synthesis of complex inorganic structures (Petrukhina et al., 2005).

Combustion and Fuel Research

  • Heptane has been extensively studied in combustion research. Investigations include the kinetic modeling of n-heptane oxidation, providing insights into combustion processes and contributing to the development of kinetic mechanisms for other fuels. This research is crucial for understanding the combustion behavior of hydrocarbons in practical devices (Zhang et al., 2016).

Safety And Hazards

Heptane, 1,1’-thiobis- is classified as a highly flammable liquid and vapor. It may be fatal if swallowed and enters airways. It causes skin irritation and may cause drowsiness or dizziness4. It is very toxic to aquatic life with long-lasting effects5.


Future Directions

The future directions for Heptane, 1,1’-thiobis- are not readily available from the search results. However, given its unique properties, it may find various industrial and scientific applications1.


properties

IUPAC Name

1-heptylsulfanylheptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30S/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2/h3-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEMIDOZYVQXGLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCSCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3060879
Record name Heptane, 1,1'-thiobis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3060879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid with a stench; [Sigma-Aldrich MSDS]
Record name Diheptyl sulfide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21237
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Heptane, 1,1'-thiobis-

CAS RN

629-65-2
Record name Diheptyl sulfide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=629-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heptane, 1,1'-thiobis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629652
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Heptane, 1,1'-thiobis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Heptane, 1,1'-thiobis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3060879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diheptyl sulphide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.093
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,1′-Thiobis[heptane]
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6CCC2QR5A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Heptane, 1,1'-thiobis-
Reactant of Route 2
Reactant of Route 2
Heptane, 1,1'-thiobis-
Reactant of Route 3
Reactant of Route 3
Heptane, 1,1'-thiobis-
Reactant of Route 4
Reactant of Route 4
Heptane, 1,1'-thiobis-
Reactant of Route 5
Reactant of Route 5
Heptane, 1,1'-thiobis-
Reactant of Route 6
Reactant of Route 6
Heptane, 1,1'-thiobis-

Citations

For This Compound
1
Citations
R Abdel‐Gaber, MA Hawsah… - Microscopy …, 2023 - Wiley Online Library
Coccidiosis is a protozoan parasitic disease affecting different animal species. Resistance has been reported for all available anticoccidial drugs. Recently, green synthesis of …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.